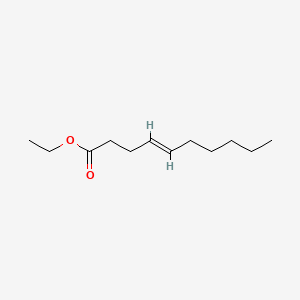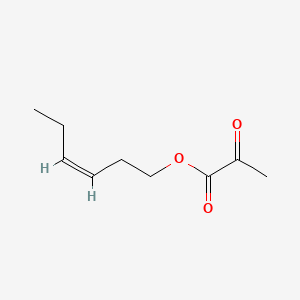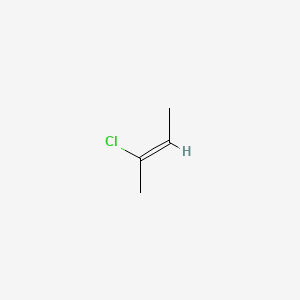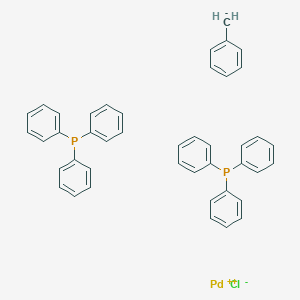
Methanidylbenzene;palladium(2+);triphenylphosphane;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanidylbenzene;palladium(2+);triphenylphosphane;chloride is a chemical compound with diverse applications in scientific research. It is known for its unique properties and versatility, making it valuable in various fields such as catalysis and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanidylbenzene;palladium(2+);triphenylphosphane;chloride can be synthesized through several methods. One common approach involves the reaction of palladium(II) chloride with triphenylphosphine in the presence of methanidylbenzene. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Methanidylbenzene;palladium(2+);triphenylphosphane;chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: The compound participates in substitution reactions, where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium oxides, while reduction reactions can produce palladium metal or other reduced forms .
Scientific Research Applications
Methanidylbenzene;palladium(2+);triphenylphosphane;chloride has numerous applications in scientific research:
Chemistry: It serves as a catalyst in various organic synthesis reactions, including carbon-carbon cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.
Biology: The compound is used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and other bioactive compounds.
Medicine: It plays a crucial role in the production of antiviral drugs through catalytic coupling reactions.
Industry: The compound is employed in the synthesis of fine chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism by which Methanidylbenzene;palladium(2+);triphenylphosphane;chloride exerts its effects involves several steps:
Oxidative Addition: The palladium center undergoes oxidative addition with an organic halide or pseudohalide, forming a palladium complex.
Transmetallation: The complex then undergoes transmetallation with an organometallic reagent, transferring the organic group to the palladium center.
Reductive Elimination: Finally, reductive elimination occurs, releasing the desired product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Methanidylbenzene;palladium(2+);triphenylphosphane;chloride can be compared with other similar compounds, such as:
Bis(triphenylphosphine)palladium(II) chloride: This compound also serves as a catalyst in organic synthesis but has different reactivity and stability profiles.
Tetrakis(triphenylphosphine)palladium(0): Another palladium-based catalyst with distinct applications and properties.
The uniqueness of this compound lies in its specific combination of ligands and its ability to facilitate a wide range of chemical reactions, making it a versatile and valuable compound in scientific research.
Properties
CAS No. |
22784-59-4 |
|---|---|
Molecular Formula |
C43H37ClP2Pd |
Molecular Weight |
757.6 g/mol |
IUPAC Name |
methanidylbenzene;palladium(2+);triphenylphosphane;chloride |
InChI |
InChI=1S/2C18H15P.C7H7.ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1-15H;2-6H,1H2;1H;/q;;-1;;+2/p-1 |
InChI Key |
AVPBPSOSZLWRDN-UHFFFAOYSA-M |
SMILES |
[CH2-]C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pd+2] |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


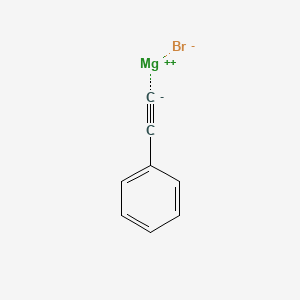
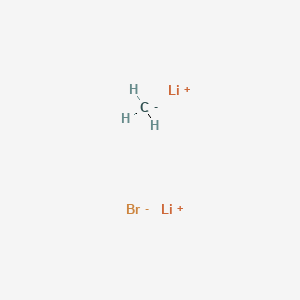
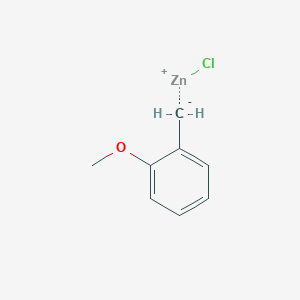


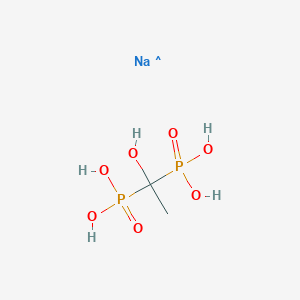
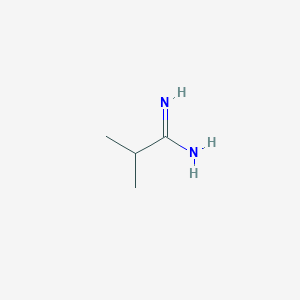

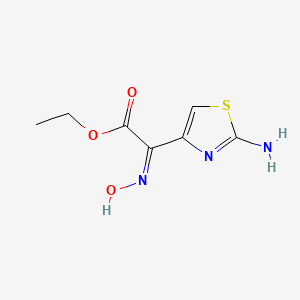
![4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B1588148.png)

